7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5F5O4S and a molecular weight of 328.21 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethanesulfonate groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate typically involves the reaction of 7,8-difluoro-3-hydroxy-1-naphthol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like pyridine to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar compounds to 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate include other naphthol derivatives and trifluoromethanesulfonate esters. For example:
7,8-Difluoro-1-naphthol: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.
3-Hydroxy-1-naphthyl Trifluoromethanesulfonate:
The uniqueness of this compound lies in its combination of fluorine and trifluoromethanesulfonate groups, which impart distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H5F5O4S |
---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
(7,8-difluoro-3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H5F5O4S/c12-7-2-1-5-3-6(17)4-8(9(5)10(7)13)20-21(18,19)11(14,15)16/h1-4,17H |
InChI Key |
NFQFFSPNTUCEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)O)OS(=O)(=O)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.